molecular formula C14H12O2 B103446 Phenyl 4-methylbenzoate CAS No. 1900-85-2

Phenyl 4-methylbenzoate

Cat. No. B103446
CAS RN: 1900-85-2
M. Wt: 212.24 g/mol
InChI Key: WOHDXQQIBRMRFA-UHFFFAOYSA-N
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Patent
US05714627

Procedure details

A thermometer and Claisen head were attached to a three-necked flask having an internal volume of 500 ml. A receiver having a gage was attached to the Claisen head via a condenser to make a distillation apparatus. Into this apparatus were charged methyl p-toluate 75 g (0.50 mole), phenol 376 g (4.0 mole) and titanium tetraisopropoxide 1.42 g (5.0 mmole). The contents were reacted with stirring in a 190° C. bath. The reaction was conducted at atmospheric pressure for six hours while removing methanol produced in the reaction. Then, the temperature of the bath was elevated to 196° to 198° C., and phenol was removed by distillation in an amount of as much as 150 g. The remaining phenol and methyl p-toluate were removed by distilling under vacuum (85 mmHg). Then, the vacuum pressure was decreased to obtain phenyl p-toluate. The boiling point was 183° to 185° C./18 mmHg, and the product was a slightly yellow colored white solid. The yield was 72.98 g, (69% in terms of methyl p-toluate). The melting point was 74° to 76° C.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
376 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([C:7]([O:9][CH3:10])=[O:8])=[CH:3][CH:2]=1.[C:12]1(O)[CH:17]=[CH:16]C=[CH:14][CH:13]=1>CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]>[C:1]1([CH3:11])[CH:2]=[CH:3][C:4]([C:7]([O:9][C:10]2[CH:16]=[CH:17][CH:12]=[CH:13][CH:14]=2)=[O:8])=[CH:5][CH:6]=1 |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)OC)C
Name
Quantity
376 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
1.42 g
Type
catalyst
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
with stirring in a 190° C. bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A thermometer and Claisen head were attached to a three-necked flask
CUSTOM
Type
CUSTOM
Details
was attached to the Claisen head via a condenser
CUSTOM
Type
CUSTOM
Details
The contents were reacted
CUSTOM
Type
CUSTOM
Details
while removing methanol
CUSTOM
Type
CUSTOM
Details
produced in the reaction
CUSTOM
Type
CUSTOM
Details
was elevated to 196° to 198° C.
CUSTOM
Type
CUSTOM
Details
phenol was removed by distillation in an amount of as much as 150 g
CUSTOM
Type
CUSTOM
Details
The remaining phenol and methyl p-toluate were removed
DISTILLATION
Type
DISTILLATION
Details
by distilling under vacuum (85 mmHg)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(=O)OC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.